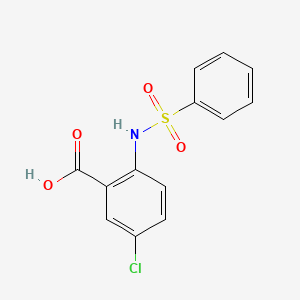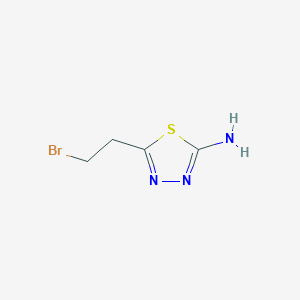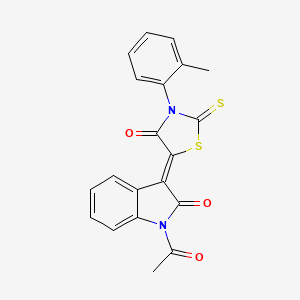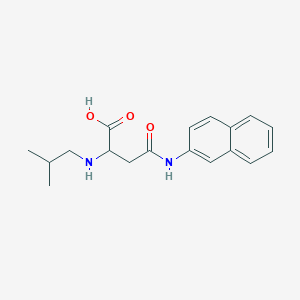![molecular formula C16H15ClFNO5S B2585964 N-(2-(benzo[d][1,3]dioxol-5-il)-2-hidroxipropil)-3-cloro-4-fluorobenzenosulfonamida CAS No. 1396798-37-0](/img/structure/B2585964.png)
N-(2-(benzo[d][1,3]dioxol-5-il)-2-hidroxipropil)-3-cloro-4-fluorobenzenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO5S and its molecular weight is 387.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto ha sido evaluado por sus posibles propiedades anticancerígenas. Se diseñó en base a la actividad de los indoles contra varias líneas celulares cancerosas y se sintetizó mediante un acoplamiento cruzado C-N catalizado por Pd . Los estudios han demostrado que ciertos derivados pueden causar el arresto del ciclo celular en la fase S e inducir la apoptosis en las células cancerosas . Esto sugiere una vía prometedora para el desarrollo de nuevos fármacos contra el cáncer.
Detección de Plomo Carcinógeno
Los derivados de este compuesto se han utilizado para la detección de plomo carcinógeno (Pb2+) . Se desarrolló un sensor sensible y selectivo utilizando una capa delgada del derivado en un electrodo de carbono vítreo con una matriz de polímero conductor. Esta aplicación es crucial para el monitoreo ambiental y la seguridad de la salud pública.
Aplicaciones Farmacológicas
En farmacología, los derivados del compuesto se han estudiado por su actividad antiproliferativa contra varias líneas celulares cancerosas, incluidas las células de cáncer de próstata, páncreas y leucemia linfoblástica aguda . La relación estructura-actividad de estos derivados proporciona información valiosa para el diseño y la optimización de fármacos.
Investigación Bioquímica
Las aplicaciones bioquímicas de este compuesto están relacionadas con sus evaluaciones anticancerígenas. Su papel en la interrupción del ensamblaje de microtúbulos y la causa del bloqueo mitótico lo convierte en una molécula significativa para estudiar los mecanismos de división celular y apoptosis .
Ingeniería Química
En el campo de la ingeniería química, los derivados del compuesto se han sintetizado y caracterizado para diversas aplicaciones, incluido el desarrollo de sensores para iones metálicos tóxicos . Esto implica procesos intrincados de condensación, cristalización y análisis electroquímico, lo que demuestra la versatilidad del compuesto en aplicaciones de ingeniería.
Uso Terapéutico para la Artritis
Un compuesto relacionado con la porción benzo[d][1,3]dioxol-5-il se ha utilizado para tratar afecciones reumáticas, como la artritis reumatoide y la osteoartritis . Esto indica el potencial del compuesto en cuestión para ser modificado para aplicaciones terapéuticas en enfermedades inflamatorias.
Estudios de Diversidad Molecular
Los derivados del compuesto han sido parte de estudios de diversidad molecular, donde sirven como plantillas para una mayor optimización para desarrollar análogos más activos . Esto es crucial para ampliar la gama de agentes terapéuticos disponibles.
Análisis de Relación Estructura-Actividad (SAR)
El compuesto se ha utilizado en el análisis SAR para comprender las relaciones entre la estructura química y la actividad farmacológica . Esto es fundamental en la química medicinal para el diseño de fármacos más efectivos y seguros.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been associated with the modulation of microtubule assembly, which can lead to mitotic blockade and cell apoptosis .
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO5S/c1-16(20,10-2-5-14-15(6-10)24-9-23-14)8-19-25(21,22)11-3-4-13(18)12(17)7-11/h2-7,19-20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAXKLFLFREKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
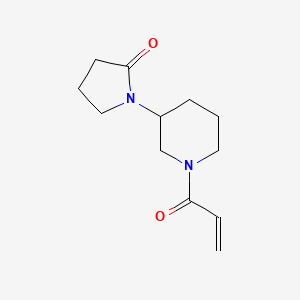
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)
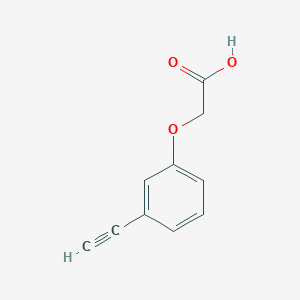
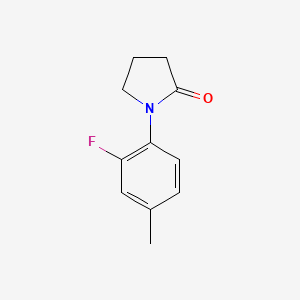

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2585891.png)
![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
